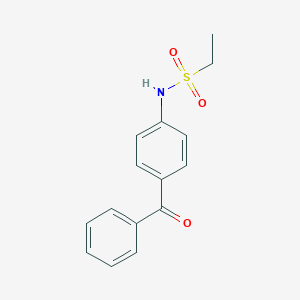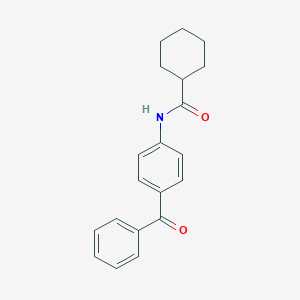
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is also known as EMMS and has a molecular formula of C16H18O4S.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a vital role in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever in animal models of pyrexia.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate in lab experiments is its availability and ease of synthesis. The compound is relatively easy to synthesize, and the starting materials are readily available. However, one of the limitations of using EMMS in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell lines at high concentrations.
Future Directions
There are several future directions for research on 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate. One of the most significant areas of research is the development of new drugs based on the pharmacological properties of this compound. Another area of research is the investigation of the mechanism of action of EMMS to gain a better understanding of its pharmacological effects. Additionally, the potential applications of this compound in other fields such as agriculture and material sciences warrant further investigation.
Synthesis Methods
The synthesis of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate can be achieved through various methods. One of the commonly used methods is the reaction between 3-Ethyl-5-methylphenol and p-anisylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product with a good yield.
Scientific Research Applications
The potential applications of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various pharmaceuticals. EMMS has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.
properties
Product Name |
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate |
|---|---|
Molecular Formula |
C16H18O4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3-ethyl-5-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-13-9-12(2)10-15(11-13)20-21(17,18)16-7-5-14(19-3)6-8-16/h5-11H,4H2,1-3H3 |
InChI Key |
KHYYJGOJRQLCBS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



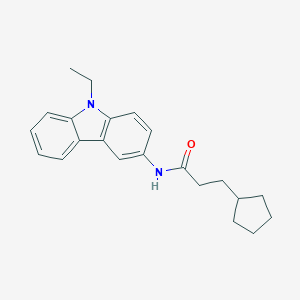
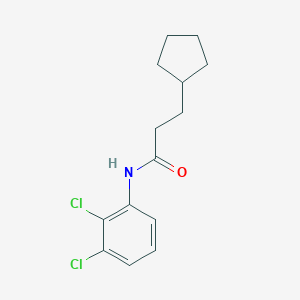
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
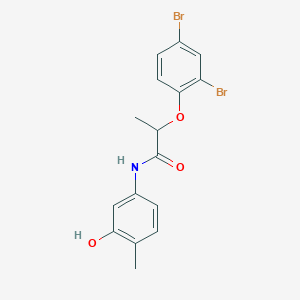
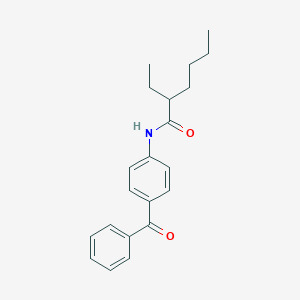
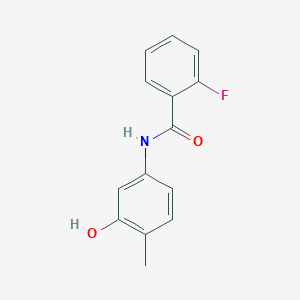
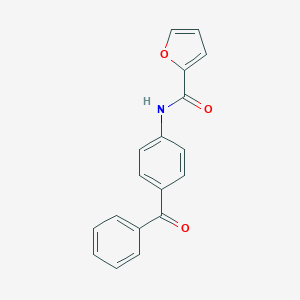

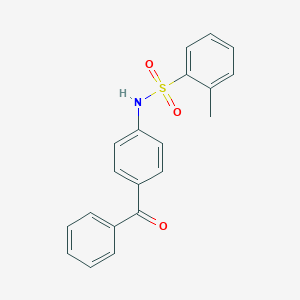
![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
